4-Bromo-7-(5-methyl-1H-imidazol-2-yl)isoindolin-1-one
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Overview
Description
4-Bromo-7-(5-methyl-1H-imidazol-2-yl)isoindolin-1-one is a compound that features a bromine atom, a methyl group, and an imidazole ring attached to an isoindolinone core. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(5-methyl-1H-imidazol-2-yl)isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the isoindolinone core.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
4-Bromo-7-(5-methyl-1H-imidazol-2-yl)isoindolin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and other bioactive molecules.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(5-methyl-1H-imidazol-2-yl)isoindolin-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can inhibit enzyme function or alter the properties of metal-containing proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 4,5-Diphenyl-1H-imidazole
- 1-Methyl-1H-imidazole
- 2-Bromo-1-methyl-1H-imidazole
Uniqueness
What sets 4-Bromo-7-(5-methyl-1H-imidazol-2-yl)isoindolin-1-one apart is its unique combination of a bromine atom, a methyl group, and an isoindolinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10BrN3O |
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Molecular Weight |
292.13 g/mol |
IUPAC Name |
4-bromo-7-(5-methyl-1H-imidazol-2-yl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C12H10BrN3O/c1-6-4-14-11(16-6)7-2-3-9(13)8-5-15-12(17)10(7)8/h2-4H,5H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
CARSONOYVNCCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=C3C(=C(C=C2)Br)CNC3=O |
Origin of Product |
United States |
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